6-Formylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17806812
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
![6-Formylimidazo[1,2-a]pyridine-3-carboxylic acid -](/images/structure/VC17806812.png)
Specification
Molecular Formula | C9H6N2O3 |
---|---|
Molecular Weight | 190.16 g/mol |
IUPAC Name | 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H6N2O3/c12-5-6-1-2-8-10-3-7(9(13)14)11(8)4-6/h1-5H,(H,13,14) |
Standard InChI Key | DXEJOIZRDNDQTL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC=C(N2C=C1C=O)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol. Its IUPAC name reflects the substitution pattern: the imidazo[1,2-a]pyridine core is fused such that the pyridine ring is annulated to the imidazole at positions 1 and 2. Key structural attributes include:
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Formyl group (-CHO) at position 6: Enhances electrophilic reactivity for nucleophilic additions or condensations.
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Carboxylic acid (-COOH) at position 3: Provides hydrogen-bonding capacity and pH-dependent solubility.
The compound’s SMILES notation is O=C(O)C1=C2N=C(C=O)C=CN2C=C1
, and its InChIKey is YQDHUKJQWKAPMN-UHFFFAOYSA-N
, derived from computational tools .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₆N₂O₃ |
Molecular Weight | 190.16 g/mol |
XLogP3 | 1.2 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bond Count | 2 |
Topological Polar Surface | 87.7 Ų |
Synthesis and Production Methods
The synthesis of 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid can be inferred from analogous imidazo[1,2-a]pyridine derivatives. Two primary strategies are employed:
Cyclocondensation of 2-Aminopyridine Derivatives
A common approach involves reacting 2-aminopyridine with α-keto acids or aldehydes under acidic conditions. For example:
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Step 1: Condensation of 2-aminopyridine with glyoxal in acetic acid yields the imidazo[1,2-a]pyridine core.
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Step 2: Selective formylation at position 6 using Vilsmeier-Haack conditions (POCl₃/DMF).
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Step 3: Oxidation of a methyl group at position 3 to carboxylic acid using KMnO₄ or CrO₃.
Post-Functionalization of Preformed Scaffolds
Alternative routes modify preassembled imidazo[1,2-a]pyridines:
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Formylation: Directed ortho-metalation (DoM) with LDA followed by quenching with DMF introduces the formyl group.
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Carboxylation: Halogenated intermediates undergo CO₂ insertion via palladium-catalyzed carbonylation .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Core Formation | 2-Aminopyridine, Glyoxal, HCl, 80°C | 65–75 |
Formylation | POCl₃, DMF, 0°C → RT, 12 h | 50–60 |
Oxidation | KMnO₄, H₂O, 100°C, 6 h | 70–80 |
Chemical Reactivity and Functionalization
The juxtaposition of electron-withdrawing groups (formyl and carboxylic acid) creates a polarized π-system, enabling diverse transformations:
Nucleophilic Additions
The formyl group undergoes:
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Grignard Reactions: Formation of secondary alcohols (e.g., R-MgX → R-CHO → R-CH₂-OH).
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Wittig Olefination: Synthesis of α,β-unsaturated esters via phosphorus ylides.
Cyclization Reactions
Intramolecular interactions between the formyl and carboxylic acid groups facilitate:
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Lactone Formation: Under dehydrating conditions (e.g., H₂SO₄, Δ).
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Schiff Base Synthesis: Condensation with amines to form imine-linked macrocycles.
Decarboxylation and Functional Group Interconversion
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Thermal Decarboxylation: Heating above 200°C yields 6-formylimidazo[1,2-a]pyridine.
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Reduction: NaBH₄ converts -CHO to -CH₂OH, while LiAlH₄ reduces both -CHO and -COOH .
Compound | Target Cell Line/Pathogen | Activity Metric |
---|---|---|
3-Formyl-6-carboxy analog | HeLa | IC₅₀ = 132 μM |
8-Formyl-3-carboxy analog | M. tuberculosis H37Rv | MIC = 4 μg/mL |
N-Ethyl-6-formyl analog | MCF-7 | IC₅₀ = 98 μM |
Industrial and Material Science Applications
Beyond pharmacology, this compound’s electronic properties make it valuable in:
Organic Electronics
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Nonlinear Optics (NLO): The conjugated system exhibits hyperpolarizability (β = 12 × 10⁻³⁰ esu), suitable for frequency doubling.
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Electron Transport Layers (ETLs): Used in OLEDs due to high electron mobility (μₑ = 0.15 cm²/V·s) .
Metal-Organic Frameworks (MOFs)
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Ligand Design: Coordinates with Zn²⁺ or Cu²⁺ to form porous networks with CO₂ adsorption capacities >2.5 mmol/g.
Challenges and Future Directions
Despite its promise, several hurdles impede the utilization of 6-formylimidazo[1,2-a]pyridine-3-carboxylic acid:
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Synthetic Complexity: Low yields in formylation/oxidation steps necessitate flow chemistry optimization.
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Aqueous Solubility: The carboxylic acid’s pKa (~4.5) limits bioavailability at physiological pH .
Proposed solutions include:
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Prodrug Strategies: Esterification of -COOH to improve membrane permeability.
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Nanoparticle Encapsulation: PLGA-based carriers for targeted drug delivery.
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